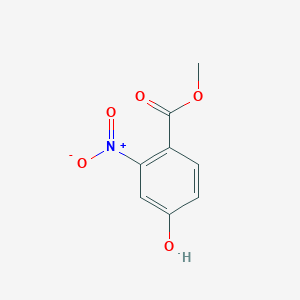

Methyl 4-hydroxy-2-nitrobenzoate

Description

Overview of Substituted Nitrobenzoate Esters in Organic Chemistry

Substituted nitrobenzoate esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with a nitro group (-NO2) and an ester functional group (-COOR). These compounds are significant in organic synthesis and various industrial applications.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. rsc.org This deactivation is not uniform across all positions of the ring. The substitution is directed primarily to the meta position due to the relative stability of the reaction intermediates. rsc.org This regioselectivity is a key principle in the synthesis of specific isomers of nitro-substituted compounds.

Aromatic nitro compounds, including nitrobenzoate esters, serve as crucial intermediates in the synthesis of a wide range of products. They are used in the production of dyes, pharmaceuticals, and agrochemicals. aiinmr.com For instance, the reduction of the nitro group to an amino group is a common transformation that leads to the synthesis of anilines, which are precursors to many other functionalized molecules.

The synthesis of substituted nitrobenzoate esters often involves the nitration of a corresponding benzoate (B1203000) ester. echemi.com For example, the nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid yields methyl 3-nitrobenzoate. rsc.orgechemi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is then attacked by the benzene ring. aiinmr.com

Research Significance of Aromatic Hydroxynitro Esters

Aromatic hydroxynitro esters, which contain both a hydroxyl (-OH) and a nitro (-NO2) group on the aromatic ring, are of particular interest to researchers. The presence of these two functional groups imparts unique chemical and physical properties to the molecule, making them valuable in several fields of study.

These compounds are often investigated for their potential biological activities. The combination of the hydroxyl and nitro groups can lead to interactions with biological targets, making them candidates for drug discovery and development. For example, some aromatic nitro compounds have been studied for their antimicrobial and antifungal properties.

In the field of materials science, aromatic hydroxynitro esters can serve as precursors for the synthesis of more complex molecules with specific optical or electronic properties. The nitro group, being a strong chromophore, can influence the color and light-absorbing properties of the resulting materials.

Furthermore, these compounds are important in atmospheric chemistry. Organic nitrate (B79036) esters are key products of the oxidation of terpenes in the atmosphere, and understanding their reactivity, such as hydrolysis, is crucial for modeling air quality and secondary organic aerosol (SOA) formation. copernicus.org The availability of pure standards of these compounds allows for detailed investigations into their structure-reactivity relationships. copernicus.org

Positional Isomerism and its Influence on Chemical Behavior

Positional isomerism is a type of structural isomerism where compounds have the same molecular formula and the same functional groups but differ in the position of these functional groups on the carbon skeleton. docbrown.infosolubilityofthings.comlibretexts.org This seemingly small difference in structure can have a profound impact on the physical and chemical properties of a molecule. solubilityofthings.com

In the context of substituted nitrobenzoate esters, the relative positions of the nitro, hydroxyl, and ester groups on the benzene ring are critical. For example, the isomers of methyl hydroxynitrobenzoate, such as methyl 3-hydroxy-4-nitrobenzoate and methyl 4-hydroxy-3-nitrobenzoate, will exhibit different properties. sigmaaldrich.comnih.gov

The position of the substituents influences several key characteristics:

Acidity: The position of the electron-withdrawing nitro group relative to the acidic hydroxyl group will affect the pKa of the compound. A nitro group in the ortho or para position to the hydroxyl group will have a stronger acidifying effect than one in the meta position due to resonance effects.

Reactivity: The positions of the functional groups dictate the regioselectivity of further chemical reactions. For instance, the directing effects of the existing substituents will determine where a new substituent will be introduced on the aromatic ring. unwisdom.org

Hydrogen Bonding: The ability to form intramolecular (within the same molecule) or intermolecular (between different molecules) hydrogen bonds is highly dependent on the proximity of the hydroxyl and nitro groups. Intramolecular hydrogen bonding can affect properties like boiling point, melting point, and solubility.

Biological Activity: The specific arrangement of functional groups is crucial for the interaction of a molecule with biological receptors. Different positional isomers can have vastly different biological activities.

A study on the co-crystal formation of piracetam (B1677957) with various positional isomers of dihydroxybenzoic acid demonstrated that the position of the hydroxyl groups significantly influenced the ability to form co-crystals and the physicochemical properties of the resulting solids. nih.gov This highlights the critical role that positional isomerism plays in determining the solid-state properties of molecules.

The table below provides a comparison of the predicted or measured properties of different positional isomers of methyl hydroxynitrobenzoate, illustrating the impact of substituent placement.

| Property | Methyl 4-hydroxy-2-nitrobenzoate | Methyl 3-hydroxy-4-nitrobenzoate | Methyl 4-hydroxy-3-nitrobenzoate |

| Molecular Formula | C8H7NO5 | C8H7NO5 | C8H7NO5 |

| Molecular Weight | 197.14 g/mol | 197.14 g/mol | 197.14 g/mol |

| Predicted Boiling Point | 388.0°C | No data available | No data available |

| Predicted Density | 1.534 g/cm³ | No data available | No data available |

Data sourced from various chemical databases and may be predicted values.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTVRPYIMBEWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610620 | |

| Record name | Methyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178758-50-4 | |

| Record name | Methyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxy-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Regioselectivity for Methyl 4 Hydroxy 2 Nitrobenzoate and Analogues

Esterification Strategies from Benzoic Acid Precursors

The conversion of a benzoic acid precursor, such as 4-hydroxy-2-nitrobenzoic acid, into its corresponding methyl ester is a fundamental step in many synthetic routes. The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or toluenesulfonic acid. google.com

In a typical procedure for a related compound, 3-hydroxy-4-nitrobenzoic acid is converted to its methyl ester by stirring in methanol with catalytic sulfuric acid at approximately 65°C overnight, achieving yields as high as 95% after neutralization and extraction. Similarly, methyl 5-hydroxy-2-nitrobenzoate can be prepared by refluxing the corresponding acid with sulfuric acid in methanol. The reaction equilibrium is driven towards the product side by using a large excess of methanol. For nitrobenzoic acids specifically, an alternative method involves heating a mixture of the acid and glycerol (B35011) with a soluble acid catalyst and an entraining liquid to remove the water formed during the reaction via azeotropic distillation. google.com

While direct esterification is common, some syntheses proceed by first creating the target substitution pattern on the ring and then hydrolyzing a different functional group to yield the benzoic acid, which is then esterified in a final step. orgsyn.org For instance, the synthesis of m-nitrobenzoic acid is often achieved with higher yields by nitrating methyl benzoate (B1203000) first, followed by saponification (hydrolysis) of the ester. orgsyn.org

Table 1: Representative Esterification Conditions for Nitro- and Hydroxybenzoic Acids

| Starting Material | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | H₂SO₄ in Methanol, 65°C, overnight | Up to 95% | |

| 5-Hydroxy-2-nitrobenzoic acid | H₂SO₄ in Methanol, reflux | ~52% | |

| m-Nitrobenzoic acid | Methanol, H₂SO₄, reflux for 1 hour | - | scribd.com |

| p-Nitrobenzoic acid | Glycerol, acid catalyst, entraining liquid, >100°C | Good | google.com |

Nitration Pathways and Positional Control

Introducing a nitro group onto a benzene (B151609) ring, especially in a specific position relative to existing substituents, is a critical challenge in synthesizing compounds like methyl 4-hydroxy-2-nitrobenzoate. The regioselectivity is governed by the electronic and steric effects of the groups already present on the ring.

The direct nitration of methyl 4-hydroxybenzoate (B8730719) presents a significant regiochemical challenge. The molecule contains two directing groups: a hydroxyl group (-OH) at position 4 and a methyl ester group (-COOCH₃) at position 1. The hydroxyl group is a strongly activating, ortho, para-director, while the ester group is a deactivating, meta-director.

The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are positions 3 and 5. The ester group directs to position 3. Therefore, the combined influence of both groups strongly favors nitration at the 3-position. Obtaining the desired 2-nitro isomer via direct nitration is unlikely to be the primary outcome, as this position is sterically hindered and not electronically favored by the hydroxyl group. Traditional nitration methods using mixed nitric and sulfuric acid often lead to mixtures of isomers and potential side reactions. proprep.comfrontiersin.org

To overcome the inherent regioselectivity of direct nitration, specialized methods have been developed to achieve nitration at the less favored ortho position to a hydroxyl group. These approaches often use milder reagents and different reaction media to control the reaction pathway.

One effective method for the regioselective ortho-nitration of phenols involves using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in the presence of potassium hydrogen sulfate (B86663) (KHSO₄) as a catalyst. dergipark.org.tr This system has been shown to provide good to excellent yields of ortho-nitrophenols with high regioselectivity. dergipark.org.tr The reaction can be carried out by refluxing the phenol (B47542) with the nitrating agents in a solvent like acetonitrile (B52724), followed by a simple filtration and evaporation workup. dergipark.org.tr Another approach utilizes an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature, which serves as a mild medium for regioselective nitration of aromatic compounds. rsc.org

Table 2: Comparison of Nitrating Systems for Phenols

| Reagent System | Key Features | Selectivity | Reference |

|---|---|---|---|

| Conc. HNO₃ / H₂SO₄ | Harsh conditions, strong acid | Mixture of isomers, risk of over-nitration | frontiersin.org |

| NH₄NO₃ / KHSO₄ | Milder conditions, catalytic | High ortho-selectivity for phenols | dergipark.org.tr |

| Dilute HNO₃ / SDS (aq) | Mild, aqueous medium | High regioselectivity | rsc.org |

Given the difficulties of direct nitration, multi-step synthetic sequences are often the most practical way to produce this compound. These routes strategically introduce the nitro group at the desired position relative to other functionalities, which may themselves be introduced or modified in subsequent steps. libretexts.orglumenlearning.com

A representative strategy is to start with a precursor that already contains substituents that will facilitate the desired outcome. For example, a synthetic route to the related 3-hydroxy-4-methoxy-2-nitrobenzoic acid begins with 3-alkoxy-4-acetoxybenzaldehyde. google.com This starting material is first nitrated, with the existing groups directing the nitro group to the 2-position. This is followed by a series of functional group interconversions: deacetylation of the protected hydroxyl group, methylation, and finally, oxidation of the aldehyde to a carboxylic acid. google.com

Another multi-step approach could involve the selective oxidation of a methyl group on a pre-nitrated precursor. For instance, methods exist for the selective oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid using dilute nitric acid as the oxidant, which avoids the use of harsher agents like potassium permanganate. google.com While this produces a different isomer, the principle of performing oxidation after nitration is a key strategy in multi-step synthesis. google.com The order of reactions is paramount; introducing the nitro group first is crucial when a meta-directing group is needed to control the position of subsequent substitutions. lumenlearning.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving a high yield of a pure product requires careful optimization of reaction conditions. This involves systematically varying parameters such as temperature, reaction time, solvent, and the concentration and ratio of reactants and catalysts. researchgate.net

In the context of nitration, a major goal is to achieve selective mono-nitration while avoiding the formation of di-nitro byproducts. frontiersin.org Studies on the nitration of aromatics have shown that the concentration of nitric acid is a critical factor. Using fuming nitric acid can lead to over-nitration, whereas progressively diluting the acid can reduce conversion but improve selectivity for the mono-nitro product. frontiersin.orgfrontiersin.org For example, in the nitration of m-xylene, reducing the nitric acid concentration from fuming (24 M) to 15.8 M provided a reasonable yield with high selectivity, while further dilution to 12 M resulted in a negligible conversion rate. frontiersin.org

Purification of the final product and intermediates is also crucial. For nitrobenzoate esters, which are often produced as a mixture of ortho, meta, and para isomers, specialized purification techniques are needed. google.com One method for purifying methyl m-nitrobenzoate involves treating the crude isomer mixture with water and an emulsifier. google.com By carefully controlling the temperature and pH in a two-stage process, the undesired isomers can be saponified and removed, allowing the desired m-isomer to be isolated in high purity. google.com The optimization of hydrolysis conditions is also important; for instance, using a sufficiently concentrated base is essential for the efficient saponification of methyl m-nitrobenzoate, and pouring the resulting salt solution into acid (rather than the reverse) prevents the formation of an insoluble acid salt, leading to a purer final product. orgsyn.org

Table 4: Example of Reaction Optimization: Nitration of m-Xylene with Dilute HNO₃

| HNO₃ Concentration | Conversion (%) | 4-Nitro Selectivity (%) | 2-Nitro Selectivity (%) | Reference |

|---|---|---|---|---|

| 15.8 M | 72 | 88 | 12 | frontiersin.org |

| 14 M | 40 | 89 | 11 | frontiersin.org |

| 12 M | 1 | 90 | 10 | frontiersin.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the compound's crystal system, space group, and the nature of intermolecular forces that govern its crystal packing.

Determination of Crystal System and Space Group

A thorough search of scientific literature and crystallographic databases did not yield specific single crystal X-ray diffraction data for Methyl 4-hydroxy-2-nitrobenzoate. Therefore, information regarding its crystal system and space group is not publicly available at this time. For related isomers, such as Methyl 2-hydroxy-3-nitrobenzoate, studies have reported a monoclinic crystal system with a P21/c space group. researchgate.net

Intermolecular Interactions: Hydrogen Bonding Networks

Detailed information on the specific hydrogen bonding networks within the crystal structure of this compound is not available due to the absence of published crystallographic data. Generally, the presence of a hydroxyl (-OH) group and a nitro (NO2) group would suggest the potential for various intermolecular and intramolecular hydrogen bonds, which significantly influence the crystal's stability and physical properties. suniv.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific experimental ¹H NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed scientific literature. For comparison, the related compound Methyl 4-nitrobenzoate (B1230335) shows multiplets in the aromatic region between δ 8.13 and 8.26 ppm and a singlet for the methyl protons at δ 3.94 ppm in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR spectral data for this compound is not documented in the searched public databases. The spectrum for the related Methyl 4-nitrobenzoate shows signals for the carbonyl carbon at 165.1 ppm, the nitro-substituted aromatic carbon at 150.5 ppm, other aromatic carbons between 123.5 and 135.4 ppm, and the methyl carbon at 52.8 ppm in CDCl₃.

Vibrational Spectroscopy (Infrared and Raman) and Mode Assignment

The infrared (IR) and Raman spectra are dominated by vibrations of the hydroxyl (-OH), nitro (-NO₂), and methyl ester (-COOCH₃) groups, as well as the benzene (B151609) ring.

Hydroxyl Group (O-H): A broad absorption band characteristic of the phenolic O-H stretching vibration is expected in the region of 3400-3200 cm⁻¹. The breadth of this peak is due to intermolecular hydrogen bonding.

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene ring result in a series of sharp peaks in the 1620-1450 cm⁻¹ region. sciencing.com

Ester Group (C=O and C-O): The most intense band in the IR spectrum is typically the C=O stretch of the ester group, found in the range of 1735-1715 cm⁻¹. sciencing.com This is complemented by C-O stretching vibrations, which are usually observed between 1300 and 1100 cm⁻¹.

Nitro Group (NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1550-1490 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹. sciencing.comresearchgate.net A deformation vibration for the nitro group may also be observed at lower wavenumbers, around 845 cm⁻¹. researchgate.net

Methyl Group (C-H): The C-H stretching of the methyl group is expected between 2950 and 2800 cm⁻¹, with bending absorptions appearing near 1375 cm⁻¹. sciencing.com

The following table summarizes the expected vibrational modes and their approximate frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3400 - 3200 | Broad, Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Methyl (-OCH₃) | 2950 - 2800 | Medium |

| C=O Stretch | Ester | 1735 - 1715 | Strong |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium to Strong |

| NO₂ Asymmetric Stretch | Nitro | 1550 - 1490 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1355 - 1315 | Strong |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

| NO₂ Bending | Nitro | ~845 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₇NO₅), the molecular weight is 197.14 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 197. The fragmentation of this ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for this molecule are predicted based on the fragmentation of similar structures like methyl salicylate (B1505791) and other nitrobenzoates. docbrown.info

Loss of a Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the methoxy group, leading to the formation of an acylium ion. [C₈H₇NO₅]⁺ → [M - •OCH₃]⁺ + •OCH₃ This would result in a prominent peak at m/z 166.

Loss of a Nitro Group: The nitro group can be lost as a neutral •NO₂ radical. [C₈H₇NO₅]⁺ → [M - •NO₂]⁺ + •NO₂ This fragmentation pathway would produce an ion at m/z 151.

Loss of Carbon Monoxide: Acylium ions formed after the initial loss of the methoxy group can subsequently lose carbon monoxide (CO). [M - •OCH₃]⁺ → [M - •OCH₃ - CO]⁺ + CO This would lead to a fragment at m/z 138.

Loss of Methanol (B129727): Similar to methyl salicylate, an "ortho effect" could facilitate the elimination of a neutral methanol molecule (CH₃OH) from the molecular ion, although this is less common for nitro-substituted compounds compared to hydroxy-substituted ones. docbrown.info

The table below outlines the predicted major fragments for this compound.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 197 | [C₈H₇NO₅]⁺ (Molecular Ion) | - |

| 166 | [C₇H₄NO₄]⁺ | •OCH₃ |

| 151 | [C₈H₇O₃]⁺ | •NO₂ |

| 138 | [C₆H₄NO₃]⁺ | •OCH₃, CO |

| 121 | [C₇H₅O₂]⁺ | •NO₂, CO |

| 93 | [C₆H₅O]⁺ | •NO₂, CO, CO |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is determined by the electronic transitions within the substituted benzene ring. The presence of the hydroxyl (-OH), nitro (-NO₂), and methoxycarbonyl (-COOCH₃) groups, all of which are chromophores or auxochromes, significantly influences the absorption profile compared to unsubstituted benzene.

The spectrum is expected to show two or three main absorption bands, primarily due to π → π* transitions within the aromatic system. The electron-donating hydroxyl group and the electron-withdrawing nitro and ester groups create a "push-pull" system that can lead to a red shift (bathochromic shift) of the absorption maxima to longer wavelengths.

Studies on related nitroaromatic compounds show strong absorption in the UV region. iu.edu For instance, benzoic acid derivatives typically exhibit characteristic absorption peaks around 190 nm, 230 nm, and 280 nm. researchgate.net The substitution pattern on the ring modifies the exact position and intensity of these bands. The ortho-position of the nitro group relative to the ester can cause steric hindrance, potentially forcing the nitro group out of the plane of the benzene ring and causing a blue shift (hypsochromic shift) compared to its para-isomer, 4-nitrobenzoic acid. iu.edu However, the strong electronic conjugation is expected to result in significant absorption.

The expected electronic transitions and their approximate absorption maxima (λmax) are summarized below.

| Absorption Band | Approximate λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| K-Band | ~210 - 240 | π → π | Benzene ring conjugation |

| B-Band | ~270 - 300 | π → π | Benzene ring (fine structure may be lost) |

| R-Band | >300 | n → π* | Nitro group (-NO₂) / Carbonyl (C=O) |

Theoretical and Computational Investigations of Methyl 4 Hydroxy 2 Nitrobenzoate

Quantum Mechanical Studies (HF, DFT)

Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and properties of molecules. However, no specific studies employing these methods on Methyl 4-hydroxy-2-nitrobenzoate were found in the available literature. Consequently, data for the following subsections are not available for this specific compound.

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is determining the most stable three-dimensional structure of a molecule. This involves geometry optimization to find the lowest energy conformation. For this compound, there are no published optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) derived from HF or DFT calculations. Conformational analysis, which would explore the rotation around single bonds (e.g., the C-O bond of the ester group or the C-N bond of the nitro group) to identify different conformers and their relative stabilities, has also not been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. Specific values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound are not available in existing research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. While the general principles of MEP analysis are well-established, an MEP map specifically calculated for this compound has not been published. researchgate.netresearchgate.net Such a map would be expected to show negative potential around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups, and positive potential near the hydroxyl hydrogen.

Global and Chemical Reactivity Descriptors

From the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical potential (μ), global softness (S), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity and stability. As the underlying FMO data is unavailable, these reactivity descriptors have not been calculated or reported for this compound.

Topological Analysis (RDG, ELF, LOL)

Topological analyses like the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide deep insights into chemical bonding. RDG analysis helps to visualize and characterize non-covalent interactions. ELF and LOL are used to identify regions of high electron localization, corresponding to covalent bonds and lone pairs. There are no published studies that have performed RDG, ELF, or LOL analyses on this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are often performed alongside geometry optimization to confirm that the structure is a true minimum on the potential energy surface and to aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational methods. For this compound, no such theoretical vibrational analysis has been reported. Therefore, a correlation table comparing calculated and experimental vibrational frequencies is not available.

Photochemical Reactivity Modeling and Excited State Investigations

The photochemical behavior of nitroaromatic compounds, including this compound, is a subject of significant interest due to their widespread presence and potential environmental transformations under sunlight. Understanding the excited state properties is crucial for predicting their photochemical reactivity. While specific experimental and computational studies on the excited states of this compound are not extensively documented in publicly available literature, the behavior of related nitrobenzene (B124822) derivatives can provide valuable insights.

Theoretical investigations of nitroaromatic compounds often employ quantum chemical methods to elucidate their electronic structure and predict their behavior upon light absorption. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the geometries of molecules in their ground and excited states. For instance, studies on nitropyrenes have utilized methods like MP2/def2-TZVP and ADC(2)/def2-TZVP to calculate these geometries. researchgate.net Such calculations can predict whether the nitro group remains planar with the aromatic ring upon excitation, a factor that can influence the excited-state dynamics. In some nitropyrenes, the nitro group is not in the plane of the ring in the ground state or the lowest triplet state, but becomes coplanar in the first excited singlet state. researchgate.net

The excited state dipole moments of nitrobenzene derivatives have been evaluated using both experimental solvent shift methods and semi-empirical molecular orbital methods like MIM and PPP. rsc.org These studies indicate that the excited state dipole moments are generally much larger than the ground state dipole moments, suggesting a significant charge redistribution upon excitation. rsc.org This charge transfer character is a hallmark of many nitroaromatic compounds and is fundamental to their photochemistry.

Furthermore, computational studies can predict absorption spectra from vertical excitation energies and oscillator strengths. For example, calculations on nitropyrenes have shown good agreement with experimental spectra. researchgate.net Excited-state quantum chemical calculations on other nitro-containing heterocyclic compounds, such as 2-alkyloamino-6-methyl-4-nitropyridine N-oxides, have revealed the existence of multiple excited-state isomers with different electronic characters (ππ* and nπ*). nih.gov The presence and interplay of these different excited states are critical in determining the photochemical pathways, which can include fluorescence, intersystem crossing to the triplet state, or chemical reactions like dimerization. A DFT study on the photochemical dimerization of 4-nitro-2-phenylindone, for instance, concluded that the reaction proceeds through the first excited singlet state to form various head-to-head and head-to-tail dimers. topitalianscientists.org

The following table illustrates the types of data that can be obtained from computational studies on nitroaromatic compounds, based on findings for related molecules.

| Computational Method | Property Investigated | Typical Findings for Nitroaromatic Compounds |

| DFT/TD-DFT | Excited State Geometries | Changes in planarity of the nitro group relative to the aromatic ring. |

| Ab initio (e.g., ADC(2)) | Vertical Excitation Energies | Prediction of UV-Vis absorption bands. researchgate.net |

| Semi-empirical (MIM, PPP) | Excited State Dipole Moments | Significant increase in dipole moment upon excitation, indicating charge transfer character. rsc.org |

| DFT | Reaction Pathways | Elucidation of mechanisms for photochemical reactions like dimerization. topitalianscientists.org |

Molecular Modeling and Docking Studies of Interactions

The process of molecular docking involves the computational prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. The interactions are typically evaluated using a scoring function that estimates the binding energy. Key interactions that are often assessed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For a molecule like this compound, several functional groups could participate in significant interactions with a biological target. The hydroxyl (-OH) and nitro (-NO2) groups, as well as the ester moiety, can all act as hydrogen bond donors or acceptors. The aromatic ring can participate in π-π stacking or hydrophobic interactions with the amino acid residues of a protein.

For example, in docking studies of hydroxyflutamide-like nonsteroidal ligands with the androgen receptor, the nitro group was found to mimic the 3-keto group of the natural ligand, testosterone, by forming hydrogen bonds with specific amino acid residues like Gln711 and Arg752. cdnsciencepub.com Similarly, the hydroxyl group was identified as an important determinant for binding by participating in hydrogen bond interactions with residues such as Asn705. cdnsciencepub.com These studies often use flexible docking algorithms followed by refinement with molecular dynamics simulations to obtain a more accurate representation of the binding mode. cdnsciencepub.com

The following table outlines the potential interactions of the functional groups of this compound and the computational tools used to study them.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) | Computational Method |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr | Molecular Docking, Molecular Dynamics |

| Nitro (-NO2) | Hydrogen Bond Acceptor, Electrostatic | Arg, Lys, His, Asn, Gln | Molecular Docking, Molecular Dynamics |

| Ester (COOCH3) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr | Molecular Docking, Molecular Dynamics |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile | Molecular Docking, Molecular Dynamics |

These computational approaches allow for the rational design of new molecules with improved binding affinity and selectivity for a specific biological target. They can also help in understanding the structure-activity relationships within a class of compounds.

Chemical Reactivity and Mechanistic Studies

Hydrolysis Kinetics and Mechanisms of Benzoate (B1203000) Esters

The hydrolysis of benzoate esters like Methyl 4-hydroxy-2-nitrobenzoate, which splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.orgucoz.com The kinetics and predominant mechanism are heavily influenced by the substituents on the benzene (B151609) ring.

Under basic conditions, the reaction typically proceeds via a base-promoted acyl-oxygen cleavage (BAC2) mechanism. libretexts.orgnih.gov This involves a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgsemanticscholar.org The subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, which then deprotonates the newly formed carboxylic acid. libretexts.org The presence of strong electron-withdrawing groups, such as the nitro group at the ortho position, enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. libretexts.org Conversely, electron-donating groups decrease the rate. libretexts.org

The rate of hydrolysis is significantly faster under basic conditions compared to acidic conditions, especially with the activating effect of the ortho-nitro group.

Reduction Reactions of the Nitro Group to Amino Functionalities

The nitro group of this compound can be readily reduced to an amino group (-NH2), yielding Methyl 2-amino-4-hydroxybenzoate. This transformation is a cornerstone of synthetic chemistry, converting an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. masterorganicchemistry.com

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H2) and a metal catalyst. masterorganicchemistry.comwikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel are highly effective. masterorganicchemistry.comwikipedia.org The reaction is typically carried out at moderate pressures and temperatures.

Metal-Acid Systems: A classic and robust method involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

Chemoselective Reagents: Modern methods offer high chemoselectivity, reducing the nitro group without affecting other sensitive functionalities like the ester group. nih.gov For instance, sodium borohydride (B1222165) (NaBH4) in the presence of a nickel(II) acetate (B1210297) catalyst in a wet acetonitrile (B52724) medium can efficiently reduce aromatic nitro compounds. orientjchem.org Another metal-free option uses tetrahydroxydiboron (B82485) [B2(OH)4] with an organocatalyst. nih.gov

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol solvent, room temperature to mild heat | Highly efficient; can sometimes reduce other functional groups. | masterorganicchemistry.com |

| Fe / HCl | Aqueous/alcoholic solution, reflux | Classic, inexpensive method. | masterorganicchemistry.com |

| Sn / HCl | Acidic solution, often requires heating | Effective, but tin salts can be problematic to remove. | scispace.com |

| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN, room temperature | Good chemoselectivity for the nitro group. | orientjchem.org |

| B₂(OH)₄ / 4,4'-bipyridine | Room temperature, rapid reaction | Metal-free and highly chemoselective. | nih.gov |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is subject to both nucleophilic and electrophilic attacks, with its reactivity profile dictated by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups, particularly at positions ortho and para to a potential leaving group, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com In this compound, the nitro group at C2 and the ester group at C1 strongly activate the ring for SNAr reactions. wikipedia.org A nucleophile can attack the ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. youtube.comyoutube.com While the molecule lacks a conventional leaving group like a halide, this high reactivity towards nucleophiles is a key feature. If a good leaving group were present at the ortho or para position relative to the nitro group, it would be readily displaced.

Electrophilic Aromatic Substitution (EAS)

In contrast, the ring is strongly deactivated towards electrophilic aromatic substitution. ncert.nic.in Both the nitro group and the methoxycarbonyl group are powerful deactivating, meta-directing groups due to their electron-withdrawing resonance and inductive effects. ncert.nic.in The hydroxyl group at C4 is a strongly activating, ortho, para-director.

The directing effects of the substituents are as follows:

-OH (at C4): Directs incoming electrophiles to C3 and C5 (ortho positions).

-NO2 (at C2): Directs incoming electrophiles to C4 and C6 (meta positions).

-COOCH3 (at C1): Directs incoming electrophiles to C3 and C5 (meta positions).

Considering these influences, the most likely position for electrophilic attack is C5. The powerful activating effect of the hydroxyl group directs the electrophile to its ortho position (C5), which is also a meta position relative to the deactivating ester group. The deactivating nitro group directs away from C3 and C5. The concerted effect makes C5 the most electron-rich and sterically accessible position for an incoming electrophile.

Intramolecular Interactions and Their Influence on Reactivity

Intramolecular hydrogen bonding plays a significant role in the structure and reactivity of this compound. A potential hydrogen bond can form between the hydrogen of the para-hydroxyl group and an oxygen atom of the ortho-nitro group.

This intramolecular interaction can:

Influence Acidity and Nucleophilicity: The hydrogen bond can increase the acidity of the phenolic proton, making it easier to remove. It also decreases the nucleophilicity of the hydroxyl oxygen.

Affect Conformation: The hydrogen bond locks the molecule into a more planar and rigid conformation.

Modulate Reaction Rates: By influencing the electronic properties and conformation of the molecule, these interactions can affect the rates of other reactions. For example, intramolecular catalysis by a nearby hydroxyl group has been noted to accelerate the hydrolysis of certain esters. While the para-position in this specific molecule makes direct catalytic participation in ester hydrolysis less likely, the electronic push from the hydroxyl group, influenced by its hydrogen bonding status, can still impact the reactivity of the distant ester group.

Linear Free Energy Relationships (LFER) and Structure-Reactivity Correlations

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a quantitative framework for understanding how substituents affect the rates and equilibria of reactions in substituted benzene derivatives. libretexts.org

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (benzoic acid derivative). seesaa.net

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. libretexts.orgwikipedia.org

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state (as in basic ester hydrolysis). wikipedia.orgnih.gov

| Substituent | Position | σ Value | Electronic Effect | Reference |

|---|---|---|---|---|

| -NO₂ | meta | +0.71 | Strongly electron-withdrawing | libretexts.org |

| -NO₂ | para | +0.78 | Strongly electron-withdrawing | libretexts.org |

| -OH | meta | +0.12 | Weakly electron-withdrawing (inductive) | libretexts.org |

| -OH | para | -0.37 | Strongly electron-donating (resonance) | libretexts.org |

| -COOCH₃ | meta | +0.37 | Electron-withdrawing | libretexts.org |

| -COOCH₃ | para | +0.45 | Electron-withdrawing | libretexts.org |

Applications of Methyl 4 Hydroxy 2 Nitrobenzoate in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

Methyl 4-hydroxy-2-nitrobenzoate and its isomers are significant precursors in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on the aromatic ring can be readily modified to construct the complex molecular architectures of modern drugs.

The nitro group, for instance, can be reduced to an amino group, which is a common feature in many pharmaceuticals. evitachem.com This transformation is a key step in the synthesis of more complex molecules. For example, derivatives of nitrobenzoic acid are used in the synthesis of drugs like tolvaptan, a V2 receptor antagonist. google.com The hydroxyl and ester groups also offer sites for further chemical reactions, such as alkylation or hydrolysis, allowing for the introduction of diverse functionalities. nih.gov

Research has demonstrated the use of related nitrobenzoate derivatives in the synthesis of various biologically active compounds. For instance, methyl 3-hydroxy-4-nitrobenzoate is a precursor for compounds with potential therapeutic applications. nih.gov Similarly, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a valuable intermediate in the pharmaceutical industry. chemsrc.comgoogle.com The synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer therapy, involves intermediates derived from substituted nitrobenzoic acids. mdpi.com

Building Block in Agrochemical Development

In the field of agrochemicals, this compound and its related structures are employed as intermediates for the creation of new pesticides and herbicides. evitachem.com The nitroaromatic scaffold is a common feature in many agrochemical compounds.

The synthesis of various agrochemicals involves the use of nitro-substituted benzoic acid derivatives. For example, methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate is a known intermediate in the preparation of certain agrochemicals. researchgate.net The development of new agrochemical products often relies on the availability of versatile building blocks like this compound to create novel active ingredients. environmentclearance.nic.in The functional groups on the molecule allow for the systematic modification of its structure to optimize for desired properties such as potency, selectivity, and environmental persistence.

Precursor for Dyes and Pigments

The chromophoric nature of the nitro group makes this compound a useful precursor in the synthesis of dyes and pigments. myskinrecipes.com The color of these compounds can be tuned by modifying the substituents on the aromatic ring.

The synthesis of various dyes and pigments utilizes nitro-substituted aromatic compounds as starting materials. patsnap.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro and ester) groups on the benzene (B151609) ring of this compound influences its electronic properties and, consequently, the color of the dyes derived from it. Through chemical reactions such as reduction of the nitro group to an amino group, followed by diazotization and coupling reactions, a wide range of azo dyes can be produced.

Synthesis of Liquid Crystal Compounds

This compound is recognized as a mesogenic compound, meaning it can exhibit liquid crystal properties. biosynth.com This makes it a valuable component in the synthesis of materials for displays and other optical applications.

The rod-like shape of the molecule, along with the presence of polar groups, contributes to its ability to form ordered, yet fluid, phases that are characteristic of liquid crystals. The specific arrangement of the substituents on the benzene ring influences the temperature range and type of liquid crystalline phases (e.g., nematic, smectic) that are formed. Researchers can modify the structure of this compound, for example, by attaching long alkyl chains to the hydroxyl group, to design new liquid crystal materials with specific properties tailored for various technological applications.

Synthesis and Study of Structural Derivatives and Analogues

Alkoxy and Aryl Ether Derivatives

The phenolic hydroxyl group of Methyl 4-hydroxy-2-nitrobenzoate is a prime site for derivatization, most commonly through O-alkylation to form alkoxy and aryl ether derivatives. Standard synthetic protocols, such as the Williamson ether synthesis, are frequently employed. This reaction typically involves deprotonating the hydroxyl group with a suitable base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl or aryl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

For instance, the synthesis of methoxy (B1213986) derivatives is achieved by using a methylating agent. One specific example is the preparation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, which involves a multi-step process starting from a related benzoic acid derivative. google.com Similarly, benzylation can be accomplished using benzyl bromide in the presence of a base like K₂CO₃. arkat-usa.org These reactions are generally robust, providing good yields of the desired ether products. The choice of base and solvent is crucial and is often optimized to suit the specific substrate and alkylating agent.

Table 1: Synthesis of Alkoxy and Aryl Ether Derivatives

| Derivative Type | Reagents | Reaction | Reference |

|---|---|---|---|

| Methoxy Derivative | Methylating Agent, Base | O-Alkylation | google.com |

| Benzyl Ether Derivative | Benzyl Bromide, K₂CO₃ | Williamson Ether Synthesis | arkat-usa.org |

Halogenated Analogues

The introduction of halogen atoms (F, Cl, Br) onto the aromatic ring of this compound creates analogues with altered electronic and steric properties. The synthesis of these halogenated derivatives can be achieved through various methods, depending on the desired halogen and its position.

Electrophilic aromatic substitution is a common strategy. For example, bromination can be performed using bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. The synthesis of ethyl 2-bromo-3-hydroxy-4-nitrobenzoate has been reported with a 70.1% yield by treating the parent ester with one equivalent of bromine. prepchem.com Similarly, chlorination can be achieved using reagents like chlorine (Cl₂) with a Lewis acid catalyst or iodobenzene (B50100) dichloride (PhICl₂). The synthesis of 4-chloro-3-nitrobenzoic acid, a related compound, involves treating 4-chlorobenzoic acid with a mixture of nitric and sulfuric acids. prepchem.com

Fluorinated analogues are also of significant interest. Their synthesis can be more complex, sometimes involving nucleophilic aromatic substitution (SNA_r) on a suitably activated precursor. For example, Methyl 4-chloro-2-nitrobenzoate can undergo fluorodenitration, where the nitro group is replaced by fluoride, using tetramethylammonium (B1211777) fluoride. sigmaaldrich.com Other methods include the nitration of a pre-existing fluorinated benzoic acid or using specialized fluorinating agents. ontosight.aiossila.com

Table 2: Examples of Halogenated Analogue Synthesis

| Halogenated Analogue | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl 2-bromo-3-hydroxy-4-nitrobenzoate | Ethyl 3-hydroxy-4-nitrobenzoate | Bromine, t-butyl amine | Electrophilic Bromination | prepchem.com |

| 3-Bromo-4-hydroxy-5-nitrobenzoic acid | 3-bromo-4-hydroxybenzoic acid | Conc. Nitric Acid | Nitration | |

| Methyl 4-chloro-2-nitrobenzoate | 4-chloro-2-nitrobenzoic acid | Methanol (B129727) | Esterification | sigmaaldrich.com |

| 4-Fluoro-3-nitrobenzoic acid | 4-fluorobenzoic acid | Nitrating agent | Nitration | ontosight.ai |

Reduced Amino Analogues

The nitro group of this compound can be readily reduced to an amino group, yielding the corresponding amino analogue, Methyl 4-hydroxy-2-aminobenzoate. This transformation is a fundamental step in the synthesis of many biologically active compounds and building blocks.

Several methods are effective for this reduction. Catalytic hydrogenation is a widely used technique, typically employing a metal catalyst such as palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere. ossila.com This method is generally clean and efficient. Alternatively, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is also a common and effective approach. ossila.com Other reducing agents like sodium dithionite (B78146) can also be utilized. The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For example, in the bioconversion of 4-aminobenzoic acid, a related compound, various microorganisms can be used to achieve hydroxylation, showcasing enzymatic alternatives to chemical synthesis. prepchem.com

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Clean, high yield, mild conditions | ossila.com |

| Chemical Reduction | SnCl₂/HCl | Effective for aromatic nitro groups | ossila.com |

| Chemical Reduction | Sodium Dithionite | Alternative reducing agent | google.com |

Modified Ester and Carboxylic Acid Forms

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-2-nitrobenzoic acid. achemblock.com This hydrolysis is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis often involves heating the ester with an aqueous acid like hydrochloric acid or sulfuric acid. Basic hydrolysis, or saponification, is usually performed by treating the ester with an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Conversely, the parent carboxylic acid can be converted to its methyl ester or other ester forms through esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid, is a classic method for this purpose. nih.gov Another approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. google.com These transformations between the ester and carboxylic acid forms are fundamental for manipulating the solubility and reactivity of the molecule during multi-step synthetic sequences. For example, the synthesis of 2-methyl-4-nitrobenzoic acid can be achieved by oxidizing 4-nitro-o-xylene. prepchem.com

Poly-substituted Benzoate (B1203000) Derivatives

The scaffold of this compound serves as a platform for creating more complex, poly-substituted derivatives through further functionalization of the aromatic ring. The existing substituents direct subsequent reactions to specific positions on the ring.

Examples of such derivatives include compounds with additional alkyl, acylamino, or sulfonyl groups. For instance, Methyl 4-(butyrylamino)-5-methyl-2-nitro-benzoate is an intermediate in agrochemical synthesis, featuring both an amido and a methyl group added to the ring. suniv.ac.in Another example is Methyl 4-methylsulfonyl-2-nitrobenzoate, which is synthesized from 4-methylsulfonyl-2-nitrobenzoic acid. google.com The introduction of a methoxy group leads to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. google.com The synthesis of these poly-substituted compounds often involves a sequence of reactions, such as nitration, halogenation, amination, and acylation, with careful consideration of the directing effects of the substituents at each step to achieve the desired regiochemistry.

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level

Investigation of Enzyme and Receptor Interactions

While specific receptor binding assays for Methyl 4-hydroxy-2-nitrobenzoate are not extensively documented in publicly available research, the interactions of similar nitroaromatic compounds with enzymes have been studied. These interactions are largely governed by the electronic properties of the nitro group and the potential for hydrogen bonding conferred by the hydroxyl group.

Role of Nitro Group Bioactivation and Reduction

A critical aspect of the biological activity of many nitroaromatic compounds is the enzymatic reduction of the nitro group. nih.govsvedbergopen.com This process, often carried out by nitroreductases found in both mammalian cells and microorganisms, is a key bioactivation step. svedbergopen.comresearchgate.net The reduction can proceed through a one-electron or a two-electron pathway.

The one-electron reduction produces a nitro radical anion, which can be unstable. nih.gov Sequential two-electron reduction of the nitro group leads to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amine. nih.gov These reactive intermediates, particularly the nitroso and hydroxylamine species, are often implicated in the compound's biological effects through their ability to interact with cellular macromolecules. nih.gov

For instance, studies on 2-nitrobenzoate (B253500) (2-NBA) in Pseudomonas fluorescens have identified a specific NADPH-dependent 2-NBA nitroreductase (NbaA) that catalyzes the initial steps in its metabolism. nih.gov This enzyme facilitates the sequential formation of 2-hydroxylaminobenzoate. nih.gov While this research is on a related compound, it highlights the general mechanism of nitro group bioactivation that is likely relevant for this compound.

The electron-withdrawing nature of the nitro group is fundamental to this process, as it influences the molecule's redox potential and susceptibility to enzymatic reduction. nih.gov

Hydrogen Bonding Interactions with Biomolecules

The hydroxyl group present in this compound plays a significant role in its interaction with biomolecules through the formation of hydrogen bonds. An analog, Methyl 4-hydroxy-3-nitrobenzoate (HNBP), has been shown to form hydrogen bonds with its target molecules. biosynth.com This capacity for hydrogen bonding can enhance the binding affinity of the compound to the active sites of enzymes or receptors, thereby influencing its biological activity.

The computed properties of a related isomer, Methyl 2-hydroxy-4-nitrobenzoate, indicate a hydrogen bond donor count of one and a hydrogen bond acceptor count of five, underscoring the potential for multiple hydrogen bonding interactions. nih.gov These interactions are crucial for the specific recognition and binding to biological targets.

Modulation of Cellular Processes (e.g., Redox Metabolism, ROS Production)

Nitroaromatic compounds can significantly impact cellular processes, most notably redox metabolism and the production of reactive oxygen species (ROS). The bioactivation of the nitro group is intrinsically linked to these effects.

The metabolic reduction of nitro compounds can generate reactive intermediates, including free radicals and ROS. svedbergopen.comresearchgate.net The formation of a nitro anion radical through one-electron reduction can lead to the production of superoxide (B77818) radicals. nih.gov This increase in ROS can induce oxidative stress within cells, leading to damage of cellular components like lipids, proteins, and DNA. nih.gov

While direct studies on this compound are scarce, the general principle is that the introduction of such a compound can disrupt the normal balance of ROS production and scavenging within a cell. nih.gov Under normal conditions, cells have sophisticated antioxidant defense systems to manage ROS levels. nih.gov However, the introduction of a nitroaromatic compound can overwhelm these systems, leading to a state of oxidative stress.

Molecular Mechanisms of Antimicrobial Properties

The antimicrobial activity of many nitro-containing molecules is a well-documented phenomenon. nih.gov A widely accepted model for their mechanism of action involves the reductive activation of the nitro group by microbial nitroreductases. nih.gov This process generates toxic intermediates, such as nitroso and superoxide species. nih.gov

These reactive species can then exert their antimicrobial effects through various mechanisms, including:

DNA Damage: The reduced nitro species can covalently bind to DNA, leading to damage and inhibition of DNA replication, ultimately causing cell death. nih.gov

Enzyme Inhibition: The reactive intermediates can interact with and inhibit essential microbial enzymes, disrupting critical metabolic pathways.

For example, research on 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated its ability to disrupt the cell membrane of Staphylococcus aureus, leading to the release of intracellular contents. nih.gov While a different compound, it illustrates how hydroxylated aromatic structures can contribute to antimicrobial activity by compromising cellular integrity. The presence of a nitro group in conjunction with a hydroxyl group, as in this compound, suggests a potential for a multi-faceted antimicrobial mechanism involving both oxidative stress and direct interaction with cellular structures.

Structure-Activity Relationship (SAR) Elucidation for Molecular Design

The biological activity of nitrobenzoate derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring. Understanding these structure-activity relationships (SAR) is crucial for the design of new molecules with enhanced or specific activities.

Key structural features influencing the activity of compounds like this compound include:

The Nitro Group: Its position is critical. For example, in benzodiazepines, a nitro group at the 7-position enhances the therapeutic action. nih.gov The electron-withdrawing properties of the nitro group can also deactivate certain positions on the aromatic ring, influencing interactions with nucleophilic sites in proteins. nih.gov

The Hydroxyl Group: The presence and position of a hydroxyl group can significantly impact activity through its ability to form hydrogen bonds.

The Methyl Ester Group: This group affects the compound's lipophilicity and solubility, which in turn influences its absorption, distribution, and ability to cross cell membranes.

SAR studies on betulinic acid derivatives have shown that modifications to substituents on the aromatic ring can lead to significant changes in antiviral activity. nih.gov For example, the presence of a 3-OCH₃-4-OH substitution pattern on a phenyl ring resulted in potent activity. nih.gov This highlights how subtle changes in substitution can fine-tune the biological effects of a molecule.

The following table summarizes the key functional groups of this compound and their likely contribution to its biological activity based on the analysis of related compounds.

| Functional Group | Position | Likely Contribution to Biological Activity |

| Nitro (NO₂) Group | 2 | Bioactivation via reduction, generation of reactive species, electron-withdrawing effects influencing receptor binding. nih.govsvedbergopen.comnih.gov |

| Hydroxyl (OH) Group | 4 | Hydrogen bonding with biomolecules, influencing binding affinity and specificity. biosynth.com |

| Methyl Ester (COOCH₃) | 1 | Modulation of lipophilicity, solubility, and pharmacokinetic properties. |

Emerging Research Frontiers and Future Perspectives

Advancements in Catalytic Applications

The unique chemical structure of Methyl 4-hydroxy-2-nitrobenzoate, featuring electron-withdrawing nitro and ester groups alongside an electron-donating hydroxyl group, positions it as a versatile precursor and participant in various catalytic reactions. Recent research has begun to uncover its potential in facilitating novel chemical transformations.

One emerging area is its use in the synthesis of heterocyclic compounds. The strategic placement of functional groups allows for intramolecular cyclization reactions under specific catalytic conditions, leading to the formation of complex molecular architectures relevant to pharmaceuticals and materials science. For instance, the nitro group can be catalytically reduced to an amine, which can then react with the adjacent ester group to form lactams, a common motif in drug molecules.

Furthermore, derivatives of this compound are being explored in the development of new catalysts. The aromatic ring can be functionalized with catalytically active moieties, and the existing functional groups can help in tuning the electronic properties and stability of the resulting catalyst. Research is ongoing to explore its role in asymmetric catalysis, where the inherent chirality of derived catalysts could lead to the selective synthesis of specific stereoisomers.

| Catalytic Application Area | Potential Role of this compound | Research Focus |

| Heterocycle Synthesis | Precursor for intramolecular cyclization | Development of new pathways to lactams and other nitrogen-containing heterocycles. |

| Catalyst Development | Backbone for functionalization with active sites | Tuning electronic properties and stability of novel catalysts. |

| Asymmetric Catalysis | Chiral scaffold for stereoselective reactions | Synthesis of enantiomerically pure compounds. |

Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, which raise environmental concerns. Consequently, a significant research frontier is the development of greener synthetic routes for this compound.

Solvent selection is another critical aspect of green synthesis. Researchers are exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds (VOCs) that are commonly used in organic synthesis. These alternative solvents can offer improved reaction rates and selectivity, while also being recyclable.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Safer Reagents | Replacing strong acids with solid acid catalysts; using dilute nitric acid. google.com | Reduced waste, catalyst recyclability, lower environmental pollution. google.com |

| Use of Safer Solvents | Exploring ionic liquids and supercritical fluids. | Reduced use of VOCs, potential for improved reaction efficiency. |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. | Faster reaction times, lower energy consumption. |

Integration with High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful tool for rapidly testing large numbers of compounds for a specific biological activity or material property. The integration of this compound and its derivatives with HTS platforms opens up exciting possibilities for discovering new applications.

In drug discovery, libraries of compounds derived from this compound can be screened against a wide range of biological targets, such as enzymes and receptors. This approach can accelerate the identification of new lead compounds for various diseases. For example, its structural similarity to other bioactive compounds suggests potential for its derivatives to exhibit antimicrobial or anticancer properties.

In materials science, HTS can be used to evaluate the properties of polymers and other materials incorporating this compound as a monomer or additive. biosynth.com This can lead to the discovery of new materials with desirable characteristics, such as enhanced thermal stability, specific optical properties, or improved mechanical strength. The ability of this compound to form liquid crystal structures makes it a particularly interesting candidate for the development of new optical materials. biosynth.com

| Screening Application | Role of this compound | Potential Outcomes |

| Drug Discovery | Core scaffold for generating diverse compound libraries. | Identification of new lead compounds for various diseases. |

| Materials Science | Monomer or additive in polymer synthesis. biosynth.com | Discovery of new materials with tailored properties. biosynth.com |

Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry

The multifaceted nature of this compound creates significant opportunities for interdisciplinary research, bridging the fields of materials science and medicinal chemistry.

In materials science, the compound's ability to form mesogenic and liquid crystal structures is a key area of interest. biosynth.com Research is focused on understanding how modifications to its molecular structure can influence its self-assembly properties and lead to the development of novel liquid crystalline materials for applications in displays, sensors, and optical devices.

In medicinal chemistry, the focus is on synthesizing and evaluating derivatives of this compound for their potential therapeutic activities. The nitro group can be reduced to an amino group, which is a common functional group in many drugs. The hydroxyl and ester groups can also be modified to optimize the compound's pharmacological properties, such as its solubility, bioavailability, and target-binding affinity. The compound serves as an intermediate in the synthesis of various pharmaceuticals.

The synergy between these two fields is particularly evident in the development of drug delivery systems. Polymers and other materials derived from this compound could be designed to encapsulate and release drugs in a controlled manner, improving their efficacy and reducing side effects.

| Research Field | Focus Area | Potential Applications |

| Materials Science | Liquid crystal properties, polymer synthesis. biosynth.com | Displays, sensors, optical devices. |

| Medicinal Chemistry | Synthesis of bioactive derivatives, drug design. | Development of new therapeutic agents. |

| Interdisciplinary | Drug delivery systems, biocompatible materials. | Improved drug efficacy, targeted therapies. |

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-hydroxy-2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via nitration of methyl 4-hydroxybenzoate. Key steps include:

- Nitration : Use a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to minimize over-nitration. The nitro group is introduced at the ortho position relative to the hydroxyl group due to directing effects.

- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove byproducts. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

- Optimization : Adjust stoichiometry (1.2 eq HNO₃) and cooling rate to control exothermic reactions. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups:

- Ester C=O stretch at ~1720 cm⁻¹.

- Nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.

- Hydroxyl (O-H) stretch at ~3200 cm⁻¹ (broad, if not intramolecularly bonded).

- NMR :

- ¹H NMR (DMSO-d6): δ 8.2 (d, H-3), δ 7.1 (d, H-5), δ 3.9 (s, OCH₃).

- ¹³C NMR: Confirm ester carbonyl (~168 ppm) and nitro-substituted aromatic carbons.

- X-ray Crystallography : Resolve crystal structure to validate planar geometry and intermolecular interactions .

Q. What are the key considerations in selecting recrystallization solvents for this compound?

- Methodological Answer :

- Solubility : High solubility in hot ethanol (≥80°C), low solubility in cold water. Use a mixed solvent system (ethanol/water) for gradual crystallization.

- Stability : Avoid prolonged heating in acidic/basic conditions to prevent ester hydrolysis.

- Purity : Centrifuge crystals and wash with cold ether to remove residual nitration agents. Validate via melting point (mp ~125–128°C) .

Advanced Research Questions

Q. How can SHELX software be utilized in refining the crystal structure of this compound, especially with twinned data?

- Methodological Answer :

- Data Handling : Process diffraction data (e.g., .hkl files) using SHELXL. For twinned crystals, use the

TWINandBASFcommands to define twin laws (e.g., 180° rotation about [100]). - Refinement : Iteratively refine atomic coordinates, displacement parameters, and twin fractions. Monitor convergence via R1/wR2 values (<0.05/0.12).

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and validate hydrogen bonding with Mercury or ORTEP-3 .

Q. What strategies resolve contradictions in reported crystallographic data for nitrobenzoate derivatives?

- Methodological Answer :

- Symmetry Checks : Re-examine space group assignments (e.g., P2₁/c vs. P1) using PLATON’s ADDSYM. Overlooked symmetry can lead to misinterpretation of hydrogen bonds.

- Cross-Validation : Compare refined structures with the Cambridge Structural Database (CSD) entries for similar compounds (e.g., Ethyl 4-hydroxy-2-nitrobenzoate ).

- Alternative Software : Re-refine data with Olex2 or JANA2006 to test model robustness. Discrepancies in torsion angles >5° indicate potential errors .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and how can graph set analysis be applied?

- Methodological Answer :

- Interaction Mapping : Identify O-H···O (hydroxyl to nitro/ester) and C-H···O (aromatic to nitro) bonds via CrystalExplorer.

- Graph Set Analysis : Use Etter’s notation to classify motifs:

- Dimer : R₂²(8) from hydroxyl-nitro interactions.

- Chain : C(4) via ester carbonyl interactions.

- Impact on Packing : Strong O-H···O networks stabilize layered structures, while weaker C-H···O bonds influence slip-plane formation. Compare with Methyl 4-benzyloxy-2-hydroxybenzoate .

Notes

- Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.

- Advanced Tools : Highlighted specialized software (SHELX, ORTEP-3) and validation metrics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings